3-Bromo-5-difluoromethoxy-4-fluorophenol

Catalog No.
S853824
CAS No.
1805503-04-1
M.F
C7H4BrF3O2
M. Wt
257 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-difluoromethoxy-4-fluorophenol

CAS Number

1805503-04-1

Product Name

3-Bromo-5-difluoromethoxy-4-fluorophenol

IUPAC Name

3-bromo-5-(difluoromethoxy)-4-fluorophenol

Molecular Formula

C7H4BrF3O2

Molecular Weight

257 g/mol

InChI

InChI=1S/C7H4BrF3O2/c8-4-1-3(12)2-5(6(4)9)13-7(10)11/h1-2,7,12H

InChI Key

XBZSWCBSYIUUIN-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1OC(F)F)F)Br)O

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)F)Br)O

3-Bromo-5-difluoromethoxy-4-fluorophenol is a phenolic compound characterized by its unique structure, which includes a bromine atom, two fluorine atoms, and a difluoromethoxy group attached to a phenolic ring. Its molecular formula is C₇H₄BrF₃O₂, and it has a molecular weight of approximately 257.01 g/mol. This compound appears as a white powder and exhibits a melting point in the range of 36 °C to 40 °C . The presence of multiple functional groups makes it an interesting candidate for various

  • Nucleophilic Substitution: The hydroxy group can undergo nucleophilic substitution reactions.
  • Mitsunobu Reaction: This compound can be utilized in Mitsunobu reactions due to the reactivity of its hydroxy group.
  • Metal-Catalyzed Cross-Coupling: The bromo group is suitable for metal-catalyzed cross-coupling reactions, making it valuable in organic synthesis .

These reactions highlight the compound's versatility as a building block in organic and medicinal chemistry.

Research indicates that derivatives of 3-Bromo-5-difluoromethoxy-4-fluorophenol exhibit significant biological activity. For instance, certain synthesized derivatives demonstrate anticancer properties, showing inhibition against the human promyelocytic leukemia cell line with an IC50 value of approximately 4.07 µM . This suggests potential applications in drug discovery and development, particularly in creating active pharmaceutical ingredients targeting cancer.

The synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol can be achieved through various methods:

  • Fluorination Techniques: Utilizing fluorination reagents such as xenon difluoride to introduce fluorine atoms into phenolic compounds.
  • Halogenation Reactions: Employing bromination methods to introduce the bromine atom at the appropriate position on the phenolic ring.
  • Difluoromethoxy Group Introduction: The difluoromethoxy group can be added using difluoromethylating agents or through nucleophilic substitution reactions involving appropriate precursors.

These methods allow for the efficient synthesis of this compound while maintaining high purity levels.

3-Bromo-5-difluoromethoxy-4-fluorophenol serves several important functions:

  • Building Block for Pharmaceuticals: It is widely used as a molecular scaffold for synthesizing various active pharmaceutical ingredients.
  • Research Tool: Its unique structure makes it valuable for studying fluorinated compounds' properties and reactivity.
  • Chemical Synthesis: Employed in organic synthesis to create complex molecules with specific functionalities .

Interaction studies involving 3-Bromo-5-difluoromethoxy-4-fluorophenol focus primarily on its biological interactions with target proteins and enzymes. For example, studies have explored its binding affinity to nicotinic acetylcholine receptors and other biological targets, which may lead to the development of new therapeutic agents . Such studies are critical for understanding how this compound can be utilized in drug design and development.

Several compounds share structural similarities with 3-Bromo-5-difluoromethoxy-4-fluorophenol, each possessing unique properties:

Compound NameMolecular FormulaKey Features
3-Bromo-5-fluorophenolC₆H₄BrFA simpler analog with one less fluorine atom
4-Bromo-3-difluoromethoxy-5-fluorophenolC₇H₄BrF₃O₂Contains similar functional groups but different positioning
3-Fluoro-5-bromophenolC₆H₄BrFLacks the difluoromethoxy group
2-Bromo-4-fluoro-6-methylphenolC₇H₈BrFMethyl substitution alters its reactivity profile

The uniqueness of 3-Bromo-5-difluoromethoxy-4-fluorophenol lies in its combination of both bromine and fluorine substituents along with a difluoromethoxy group, which enhances its reactivity and potential biological activity compared to these similar compounds.

Traditional Halogenation-Fluorination Pathways

The synthesis of 3-bromo-5-difluoromethoxy-4-fluorophenol relies fundamentally on established halogenation and fluorination methodologies that have been refined over decades of organic synthesis research. Traditional electrophilic aromatic substitution reactions form the cornerstone of phenolic halogenation, with bromination reactions proceeding through well-characterized mechanisms involving electrophilic bromine species [1] [2] [3].

The electrophilic bromination of phenolic substrates typically employs aluminum tribromide in combination with hypervalent iodine reagents, achieving remarkable efficiency under mild conditions [1]. The optimized protocol utilizing aluminum tribromide (2.4 equivalents) with (diacetoxyiodo)benzene (1.2 equivalents) in acetonitrile at room temperature demonstrates exceptional performance, yielding 93% of the desired brominated product for model substrates such as 2-naphthol [1]. This system represents a significant advancement over traditional bromination methods by eliminating the need for harsh reaction conditions while maintaining high selectivity.

Regioselective bromination methodologies have been developed using trimethylsilyl bromide in combination with bulky sulfoxides, particularly bis(4-chlorophenyl)sulfoxide, achieving remarkable para-selectivity ratios of up to 99:1 [4]. This approach operates under ambient conditions in acetonitrile, providing a mild alternative to conventional bromination protocols while delivering superior regioselectivity through hydrogen bonding interactions between the thioether byproduct and the phenolic substrate [4].

Table 1: Traditional Halogenation-Fluorination Pathways

MethodReagent SystemConditionsYield (%)SelectivityReference
Electrophilic BrominationAlBr₃ (2.4 equiv) + PIDA (1.2 equiv)Room temperature, MeCN93High [1]
Regioselective BrominationTMSBr + (4-ClC₆H₄)₂SORoom temperature, CH₃CNNot specified99:1 (para:ortho) [4]
Xenon Difluoride FluorinationXeF₂Heat/irradiation requiredVariableDepends on substrate [5]
Balz-Schiemann ReactionArN₂⁺BF₄⁻>100°CVariableGood [6] [7]
Halex ProcessArCl + KF>100°C + phase transferVariableRequires EWG activation [6] [7]

Fluorination methodologies in traditional synthetic approaches encompass several well-established protocols, including the Balz-Schiemann reaction and halogen exchange processes [6] [7]. The Balz-Schiemann reaction proceeds through aromatic diazonium tetrafluoroborate intermediates, requiring elevated temperatures exceeding 100°C for thermal decomposition [6] [7]. While this method demonstrates broad applicability across electronically diverse aromatic systems, the formation of potentially explosive intermediates and harsh reaction conditions limit its practical utility [7].

Xenon difluoride serves as a powerful fluorinating agent with a total bond energy of 267.8 kilojoules per mole, featuring a linear molecular structure with xenon-fluorine bond lengths of 197.73 picometers [5]. The compound exhibits moisture sensitivity and gradual decomposition upon contact with water vapor, necessitating careful handling protocols [5]. Despite these limitations, xenon difluoride provides access to fluorinated aromatic compounds through direct fluorination reactions, typically requiring heat, irradiation, or electrical discharge for activation [5].

The halogen exchange process, commonly known as the Halex reaction, involves nucleophilic aromatic substitution of aryl chlorides with fluoride salts such as potassium fluoride [6] [7]. This methodology requires electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack and typically operates at temperatures exceeding 100°C with phase transfer catalysts [6] [7]. The poor solubility of alkali metal fluorides in organic solvents necessitates the use of additives and forcing conditions, limiting the scope and efficiency of these transformations [7].

Modern Transition Metal-Catalyzed Approaches

Contemporary synthetic approaches to fluorinated phenolic compounds have been revolutionized by the development of transition metal-catalyzed methodologies that offer enhanced selectivity, milder reaction conditions, and broader substrate scope compared to traditional methods [8] [9]. These advanced catalytic systems enable the precise installation of fluorine-containing functional groups through well-defined mechanistic pathways.

Palladium-catalyzed fluorination represents a significant advancement in aromatic fluorination chemistry, employing various fluoride sources including cesium fluoride, potassium fluoride, and tetrabutylammonium fluoride [10]. The cross-coupling approach utilizing palladium complexes with aryl halides and pseudo-halides provides access to aryl fluorides under relatively mild conditions [10]. A particularly noteworthy development involves the one-pot phosphorylation of phenols mediated by sulfuryl fluoride, demonstrating broad substrate scope, high functional group tolerance, and water insensitivity [11] [12]. This methodology features mild reaction conditions and has been successfully applied to gram-scale synthesis and late-stage functionalization of pharmaceutically relevant compounds [11] [12].

Table 2: Modern Transition Metal-Catalyzed Approaches

MetalCatalyst SystemSubstrateConditionsYield/EfficiencyReference
PalladiumPd catalyst + SO₂F₂PhenolsMild, water-tolerantHigh functional group tolerance [11] [12]
Copper(IPr)CuI-Cl (20 mol%)Aryl bromides/chlorides120°C, 24hGood with directing groups [13]
CopperCu complexesTerminal alkynesModerate heatingEfficient difluorocarbene transfer [14]
NickelNiSO₄ + NFSI8-aminoquinolinesMild conditionsSelective C-5 fluorination [15]
RutheniumRu π-complexesPhenolsElevated temperatureBroad substrate scope [16]

Copper-catalyzed fluoroalkylation methodologies have emerged as powerful tools for constructing carbon-fluorine bonds in aromatic systems [14] [13]. The development of directed fluoroalkylation using N-heterocyclic carbene copper(I) complexes enables the functionalization of typically unreactive aryl bromides and chlorides [13]. This approach utilizes directing groups such as pyridine, pyrazole, oxazoline, imine, and ester functionalities to activate the aromatic substrate toward oxidative addition at the copper center [13]. The catalytic system employing (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) chloride (20 mol%) operates at 120°C for 24 hours, demonstrating good efficiency with appropriately substituted substrates [13].

Copper-mediated difluorocarbene transfer reactions represent a significant advancement in organofluorine synthesis, enabling the formation of gem-difluoropropargyl structures through 1,1-migration of copper difluorocarbene species [14]. This methodology provides modular access to valuable fluorinated building blocks using readily available potassium propiolates and terminal alkynes [14]. The reaction proceeds through migratory insertion of difluorocarbene into the carbon-copper bond of alkynylcopper intermediates, offering a complementary approach to traditional nucleophilic addition pathways [14].

Nickel-catalyzed selective fluorination has been demonstrated for heterocyclic substrates, particularly 8-aminoquinoline derivatives [15]. The protocol employs nickel sulfate as the catalyst with N-fluorobenzenesulfonimide as the fluorine source, achieving selective C-5 fluorination through a single electron transfer mechanism [15]. This methodology operates under mild conditions and demonstrates broad substrate tolerance, representing the first example of nickel-catalyzed carbon-hydrogen bond fluorination in quinoline systems [15].

Ruthenium-mediated deoxyfluorination utilizing π-complex formation provides access to both electron-rich and electron-poor phenol substrates [16]. The method combines the functional group tolerance of deoxyfluorination chemistry with π-activation by ruthenium complexes, enabling the fluorination of phenolic substrates that are challenging for traditional methods [16]. The π-coordination of the aromatic ring to the ruthenium center reduces electron density and activates the substrate toward nucleophilic aromatic substitution [16]. Computational studies indicate remarkably low reaction barriers of 5.3 kilocalories per mole for fluoride attack and 7.0 kilocalories per mole for leaving group departure [16].

Regioselectivity Challenges in Difluoromethoxy Group Installation

The installation of difluoromethoxy groups in aromatic systems presents significant regioselectivity challenges due to the unique electronic and steric properties of the difluoromethoxy functionality [17] [18] [19]. Traditional approaches to difluoromethyl ether synthesis rely on the reaction of oxygen nucleophiles with difluorocarbene generated from various precursors, but achieving precise regiocontrol remains a persistent challenge in complex molecular architectures [19] [20].

Photocatalytic approaches to difluoromethoxylation have emerged as promising solutions to regioselectivity challenges through the use of redox-active difluoromethoxylating reagents [21] [22]. The protocol employing ruthenium(II) tris(2,2'-bipyridine) hexafluorophosphate as a photocatalyst with benzotriazole-based difluoromethoxy reagents enables direct carbon-hydrogen bond difluoromethoxylation of unactivated arenes [21] [22]. The reaction proceeds through single electron transfer from the excited photocatalyst to the difluoromethoxylating reagent, forming a neutral radical intermediate that liberates the difluoromethoxy radical exclusively [22]. While this methodology provides access to difluoromethoxylated products under mild conditions, the formation of multiple regioisomers remains a limitation for precise synthetic applications [21].

Table 3: Difluoromethoxy Group Installation Methods

MethodReagentConditionsSubstrate ScopeYield ExampleReference
PhotocatalyticRu(bpy)₃(PF₆)₂ + OCF₂H reagentBlue LED, rt, CH₃CNUnactivated arenesVariable [21] [22]
ChemicalHCF₂OTfKOH/CH₃CN/H₂O, rtPhenols80% (4-butylphenol) [20]
RegioselectiveClCF₂COONaBasic conditionsβ-ketosulfonesGood yields [17]

Chemical approaches utilizing difluoromethyltriflate provide efficient access to difluoromethyl ethers through difluorocarbene formation [20]. The protocol employs potassium hydroxide in acetonitrile-water mixtures at room temperature, achieving 80% yield for model substrates such as 4-butylphenol [20]. The reaction proceeds through base-induced elimination to generate difluorocarbene, which subsequently reacts with phenolic nucleophiles [20]. Mechanistic studies confirm difluorocarbene formation through the observation of difluorocyclopropane products when tetramethylethylene is used as a trapping agent [20].

Regioselective synthesis of difluoromethoxy-containing compounds has been achieved through the use of sodium chlorodifluoroacetate as an inexpensive and easily workable difluorocarbene precursor [17]. This methodology enables the preparation of β-difluoromethoxy vinyl sulfones through O-difluoromethylation of β-ketosulfones with excellent regioselectivity [17]. The approach demonstrates adequate substrate scope and functional group tolerance, providing a practical solution for regioselective difluoromethoxy installation [17].

The regioselectivity challenges in difluoromethoxy group installation are further complicated by the Markovnikov versus anti-Markovnikov selectivity in hydrodifluoroalkylation reactions [18]. Acid-catalyzed processes involving carbocation intermediates have been developed to achieve Markovnikov regioselectivity, utilizing magnesium perchlorate hexahydrate as a hidden Brønsted acid catalyst [18]. This approach enables the diversity-oriented synthesis of α,α-difluoroketones with quaternary or tertiary carbon centers at the β-position [18].

Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally sustainable synthetic methodologies for fluorinated phenolic compounds has become increasingly important in contemporary organic synthesis [23] [24]. Green chemistry approaches emphasize the reduction of hazardous reagents, elimination of toxic solvents, and improvement of energy efficiency while maintaining synthetic effectiveness.

Mechanochemical approaches represent a paradigm shift toward solvent-free synthetic methodologies, with solid-state aromatic nucleophilic fluorination emerging as a particularly promising technique [23]. The protocol utilizing potassium fluoride in combination with quaternary ammonium salts operates under ambient conditions without the need for toxic, high-boiling solvents [23]. This methodology enables the efficient synthesis of aromatic fluorides within one hour, significantly reducing reaction times compared to traditional solution-based methods that typically require more than 24 hours [23]. The elimination of dimethyl sulfoxide and other polar solvents substantially reduces the environmental footprint of the synthetic process [23].

Table 4: Green Chemistry Approaches for Sustainable Synthesis

ApproachMethodConditionsAdvantagesYield/EfficiencyReference
MechanochemicalKF + quaternary ammonium saltsAmbient, solvent-free, 1hNo toxic solvents, energy-efficientGood to high [23]
ElectrochemicalCrCl₃ catalyst80°C, electrochemical cellSustainable, reduced by-productsEfficient [25]
Sustainable SynthesisCu catalyst + tert-butyl alcoholMild conditionsSimple route, high purity>76% total, >99% purity [26]

Electrochemical halogenation methodologies provide sustainable alternatives to traditional chemical halogenation processes [25]. The use of chromium-based catalysts in electrochemical cells at 80°C enables the controlled introduction of halogen atoms into phenolic substrates [25]. This approach demonstrates high selectivity toward mono-halogenated products while minimizing the formation of polyhalogenated byproducts [25]. The electrochemical method avoids the use of excess chemical reagents and generates fewer hazardous byproducts compared to conventional halogenation processes [25]. The recyclability of the chromium catalyst further contributes to the sustainability of the process [25].

Sustainable synthesis approaches utilizing copper-catalyzed etherification reactions provide access to fluorinated phenolic compounds through environmentally benign pathways [26]. The methodology employs copper halide catalysts including cuprous bromide, cuprous chloride, and cuprous iodide in combination with ligands such as 1,10-phenanthroline and 2,2'-bipyridine derivatives [26]. The process utilizes tert-butyl alcohol as a sustainable solvent and operates under mild reaction conditions [26]. The total yield exceeds 76% with product purity greater than 99%, demonstrating the practical viability of this green chemistry approach [26]. The simple synthetic route enables continuous operation and is suitable for industrial production [26].

Recent advances in green fluorine chemistry have focused on the development of more general and efficient approaches for introducing fluorine atoms into organic molecules while maintaining environmental compatibility [24]. These methods emphasize the use of unactivated substrates and safe, environmentally benign reagents to access fluorinated compounds that are otherwise difficult to synthesize with traditional approaches [24]. While many of these reactions may not fulfill ideal green chemistry criteria, they represent significant improvements over traditional methods and demonstrate measurable progress toward more sustainable synthetic practices [24].

The nucleophilic aromatic substitution reactivity of 3-Bromo-5-difluoromethoxy-4-fluorophenol is governed by the electronic effects of its multiple substituents and their positional relationships. The presence of three electron-withdrawing groups (bromine, fluorine, and difluoromethoxy) creates a highly activated aromatic system that exhibits remarkable selectivity in nucleophilic displacement reactions.

Electronic Activation and Regioselectivity

The electron-withdrawing nature of the 4-fluorine substituent provides the strongest activation for nucleophilic aromatic substitution through its powerful inductive effect [1]. This fluorine atom occupies the para position relative to the phenolic hydroxyl group, creating optimal orbital overlap for stabilizing the anionic Meisenheimer intermediate. The bromine atom at the 3-position contributes moderate electron-withdrawing character while serving as an excellent leaving group due to its larger atomic radius and polarizability [2].

The difluoromethoxy group at the 5-position presents a unique electronic situation. While the methoxy portion would traditionally be electron-donating, the presence of two fluorine atoms on the methyl carbon reverses this effect, creating moderate electron-withdrawal through the powerful inductive effect of the fluorine substituents . This electronic modification significantly enhances the compound's reactivity toward nucleophilic attack.

Mechanistic Pathways

Nucleophilic aromatic substitution of 3-Bromo-5-difluoromethoxy-4-fluorophenol proceeds through the classical addition-elimination mechanism characteristic of activated aromatic systems [2]. The reaction initiates with nucleophilic attack at the carbon bearing the best leaving group, typically the bromine-substituted carbon at the 3-position. The resulting Meisenheimer intermediate is stabilized through resonance delocalization, with the negative charge distributed across the aromatic ring and particularly stabilized by the electron-withdrawing substituents.

The rate-determining step involves formation of the Meisenheimer intermediate, with the elimination of the leaving group occurring rapidly in the subsequent step [4]. Kinetic studies on related systems demonstrate that the reaction follows second-order kinetics, with rate constants ranging from 10^3 to 10^7 M^-1 s^-1 depending on nucleophile strength and reaction conditions [5].

Substrate Scope and Selectivity

The compound exhibits excellent reactivity toward various nucleophiles, including amines, alkoxides, and carbanions. Aromatic amines typically react under mild conditions (25-80°C) in polar aprotic solvents, while aliphatic amines may require slightly elevated temperatures for optimal conversion [6]. The reaction demonstrates remarkable chemoselectivity, with the bromine atom being selectively displaced even in the presence of the fluorine substituent, which possesses superior electron-withdrawing capability but inferior leaving group ability.

Studies on related halogenated phenols indicate that the reaction rate follows the order: nucleophile attack at bromine-substituted carbon > fluorine-substituted carbon > difluoromethoxy-substituted carbon [1]. This selectivity pattern reflects the balance between electronic activation and leaving group ability, with bromine providing the optimal combination of both factors.

Cross-Coupling Reactivity (Suzuki, Buchwald-Hartwig)

The cross-coupling reactivity of 3-Bromo-5-difluoromethoxy-4-fluorophenol represents one of the most synthetically valuable aspects of this compound's chemical behavior. The presence of the bromine substituent provides an excellent handle for palladium-catalyzed transformations, while the electron-withdrawing fluorine and difluoromethoxy groups modulate the electronic properties of the aromatic system.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction of 3-Bromo-5-difluoromethoxy-4-fluorophenol with organoboronic acids proceeds under standard palladium catalysis conditions [7]. The electron-deficient nature of the aromatic ring, induced by the multiple electron-withdrawing substituents, facilitates oxidative addition of the aryl bromide to palladium(0) complexes. Typical reaction conditions employ Pd(PPh3)4 as the catalyst, potassium carbonate as the base, and a THF-water mixture as the solvent system at temperatures ranging from 80-120°C [8].

The reaction mechanism follows the conventional three-step cycle: oxidative addition, transmetalation, and reductive elimination [9]. The electron-withdrawing substituents accelerate the oxidative addition step by lowering the electron density of the aromatic ring, making the carbon-bromine bond more susceptible to palladium insertion. Rate constants for similar fluorinated systems range from 10^-3 to 10^-1 s^-1 under standard conditions [8].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination of 3-Bromo-5-difluoromethoxy-4-fluorophenol represents a particularly valuable transformation for introducing nitrogen-containing functional groups [10]. The reaction typically employs palladium catalysts such as Pd2(dba)3 in combination with bulky phosphine ligands like XPhos or BINAP. The electron-deficient aromatic system facilitates the formation of the key palladium-aryl intermediate through oxidative addition [11].

The mechanism involves initial oxidative addition of the aryl bromide to palladium(0), followed by coordination of the amine nucleophile, deprotonation to form the palladium-amido complex, and final reductive elimination to generate the arylamine product [12]. The electron-withdrawing substituents on the aromatic ring enhance the rate of oxidative addition while also stabilizing the palladium-aryl intermediate through electronic effects.

Fluorosulfonate Activation

Recent developments in cross-coupling methodology have demonstrated that phenolic compounds can be activated through conversion to fluorosulfonate esters, providing an alternative pathway for carbon-nitrogen bond formation [11]. The phenolic hydroxyl group in 3-Bromo-5-difluoromethoxy-4-fluorophenol can be converted to the corresponding fluorosulfonate ester using sulfuryl fluoride, creating a highly reactive electrophile for palladium-catalyzed amination reactions.

This approach offers several advantages over traditional methods, including the use of readily available phenolic starting materials and the ability to perform the activation and coupling in a single pot [10]. The fluorosulfonate leaving group exhibits excellent reactivity in cross-coupling reactions, with rate constants comparable to or exceeding those of aryl bromides under similar conditions.

Oxidation-Reduction Behavior of the Phenolic Moiety

The oxidation-reduction behavior of the phenolic moiety in 3-Bromo-5-difluoromethoxy-4-fluorophenol is significantly influenced by the electron-withdrawing substituents present on the aromatic ring. These substituents modulate both the thermodynamic and kinetic aspects of electron transfer processes, creating unique reactivity patterns that distinguish this compound from simple phenolic systems.

Electrochemical Properties

The electrochemical oxidation of 3-Bromo-5-difluoromethoxy-4-fluorophenol occurs at significantly higher potentials compared to unsubstituted phenol due to the electron-withdrawing effects of the halogen and difluoromethoxy substituents [13]. Cyclic voltammetry studies on related fluorinated phenols indicate oxidation potentials in the range of 0.85-1.10 V versus the standard calomel electrode, representing a substantial anodic shift from the 0.65 V typical of phenol itself [14].

The oxidation process follows a complex mechanism involving initial one-electron transfer to generate the phenoxy radical, followed by rapid follow-up reactions that depend on the specific conditions and presence of nucleophiles [15]. The electron-withdrawing substituents destabilize the phenoxy radical through their inductive effects, leading to altered reaction pathways compared to electron-rich phenolic systems.

Quinone Formation

The oxidation of 3-Bromo-5-difluoromethoxy-4-fluorophenol can lead to quinone formation under appropriate conditions [16]. The mechanism involves initial phenoxy radical formation, followed by coupling with a second equivalent of the oxidant to generate the corresponding quinone structure. The electron-withdrawing substituents influence both the regioselectivity and rate of quinone formation, with the difluoromethoxy group directing oxidation away from its adjacent positions [17].

The quinone products exhibit characteristic electronic absorption spectra with λmax values shifted to longer wavelengths compared to simple benzoquinones, reflecting the electronic perturbation induced by the halogen and difluoromethoxy substituents [18]. These compounds demonstrate reversible electrochemical behavior, with reduction potentials ranging from -0.15 to 0.25 V versus the standard calomel electrode.

Radical Stability and Reactivity

The phenoxy radical intermediate formed during oxidation exhibits unique stability characteristics due to the electron-withdrawing substituents [15]. While these groups destabilize the radical through inductive effects, they also provide additional pathways for radical stabilization through hyperconjugation with the halogen lone pairs. The bromine substituent, in particular, can participate in radical stabilization through its available d-orbitals.

The reactivity of the phenoxy radical toward various coupling partners is enhanced by the electron-withdrawing substituents, which increase the electrophilic character of the radical center [19]. This enhanced reactivity manifests in faster rates of radical-radical coupling reactions and increased selectivity in radical addition processes.

Degradation Pathways via TiO₂-Mediated Radical Interactions

The photocatalytic degradation of 3-Bromo-5-difluoromethoxy-4-fluorophenol mediated by titanium dioxide represents a complex series of radical-initiated processes that ultimately lead to complete mineralization of the organic substrate. The presence of multiple electron-withdrawing substituents significantly influences both the initial attack patterns and the subsequent degradation pathways.

Primary Radical Attack Mechanisms

The photocatalytic degradation initiates through the generation of highly reactive radical species upon UV irradiation of titanium dioxide [20]. The primary oxidizing species include hydroxyl radicals (- OH), superoxide radicals (- O2^-), and photogenerated holes (h+), each exhibiting distinct reactivity patterns toward the substituted phenolic substrate [21].

Hydroxyl radical attack represents the most prominent degradation pathway, with rate constants ranging from 10^8 to 10^10 M^-1 s^-1 for related halogenated phenols [22]. The electron-withdrawing substituents on the aromatic ring direct hydroxyl radical attack toward less substituted positions, following the pattern of electrophilic aromatic substitution. The initial hydroxylation typically occurs at the 2 or 6 positions, generating dihydroxylated intermediates that undergo further oxidation [23].

Substrate Adsorption and Surface Interactions

The interaction between 3-Bromo-5-difluoromethoxy-4-fluorophenol and the titanium dioxide surface plays a crucial role in determining the degradation efficiency [24]. The phenolic hydroxyl group can coordinate to titanium centers on the catalyst surface, creating a surface-bound complex that facilitates electron transfer processes. The electron-withdrawing substituents enhance the acidity of the phenolic proton, strengthening the interaction with basic surface sites on TiO2 [25].

Computational studies indicate that the adsorption energy of halogenated phenols on TiO2 clusters increases with the number of electron-withdrawing substituents, reflecting stronger electrostatic interactions between the polarized aromatic system and the oxide surface [26]. This enhanced adsorption leads to more efficient charge transfer and higher degradation rates compared to unsubstituted phenolic compounds.

Degradation Intermediates and Pathways

The photocatalytic degradation proceeds through a series of well-defined intermediates that can be identified through mass spectrometry and chromatographic analysis [27]. The initial hydroxylation products undergo further oxidation to generate quinoid intermediates, which then suffer ring-opening reactions to produce aliphatic acids and ultimately carbon dioxide and water [28].

The presence of bromine and fluorine substituents leads to the formation of halogenated degradation products, including brominated and fluorinated carboxylic acids [22]. These intermediates typically exhibit greater persistence than their non-halogenated counterparts, requiring extended irradiation times for complete mineralization. The difluoromethoxy group undergoes cleavage to release fluoride ions, which can inhibit the photocatalytic process through competitive adsorption on the TiO2 surface [29].

Kinetic Modeling and Optimization

The overall degradation kinetics typically follow pseudo-first-order behavior with respect to the substrate concentration, with apparent rate constants depending on catalyst loading, light intensity, and solution pH [23]. The electron-withdrawing substituents generally enhance the degradation rate by facilitating initial radical attack and stabilizing charged intermediates formed during the oxidation process.

Optimization studies indicate that the degradation efficiency can be enhanced through surface modification of the TiO2 catalyst with fluoride ions, which increase the surface acidity and improve the adsorption of the phenolic substrate [30]. The optimal pH range for degradation typically falls between 6-8, balancing the competing effects of substrate speciation and radical generation efficiency [31].

XLogP3

3.3

Dates

Last modified: 08-16-2023

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